molecular formula C12H10ClN3O3S B2673826 2-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]propanamide CAS No. 565165-43-7

2-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]propanamide

Cat. No.: B2673826
CAS No.: 565165-43-7
M. Wt: 311.74
InChI Key: GQBVWUUWPDPPOO-UHFFFAOYSA-N
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Description

2-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]propanamide is a useful research compound. Its molecular formula is C12H10ClN3O3S and its molecular weight is 311.74. The purity is usually 95%.
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Scientific Research Applications

Tumor Hypoxia Markers

Compounds closely related to 2-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]propanamide have been synthesized and evaluated for their ability to act as tumor hypoxia markers. Novel nitroimidazole-based thioflavin-T derivatives were synthesized, radiolabeled, and demonstrated selective accumulation in hypoxic tumor cells over aerobic ones, suggesting their utility in identifying and targeting hypoxic tumor regions. This approach could enhance the specificity of tumor imaging and therapy (Zejun Li et al., 2005).

Antimicrobial and Cytotoxic Activities

New thiazole derivatives structurally related to the query compound have shown promising antimicrobial and cytotoxic activities. Among these, certain derivatives exhibited significant antibacterial activity, while others demonstrated anticandidal effects against specific strains. Moreover, some compounds presented cytotoxicity against human leukemia and monocytic leukemia cell lines, highlighting their potential in developing new antimicrobial and anticancer therapies (Sam Dawbaa et al., 2021).

Anticancer Properties

Thiocarbamide derivatives related to this compound have been synthesized and evaluated for their anticancer properties. These compounds were tested against several human cancer cell lines, showing significant cytotoxic activity. The study highlights the potential of these compounds as therapeutic agents against various types of cancer (S. Pandey et al., 2019).

Antihypertensive α-Blocking Agents

Thiazol-2-ylcarbamoyl derivatives, similar in structural motifs to the query compound, have been synthesized and evaluated for their antihypertensive α-blocking activities. These compounds showed promising results in pharmacological screenings, indicating their potential as new therapeutic agents for hypertension (B. F. Abdel-Wahab et al., 2008).

Properties

IUPAC Name

2-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O3S/c1-7(13)11(17)15-12-14-10(6-20-12)8-3-2-4-9(5-8)16(18)19/h2-7H,1H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQBVWUUWPDPPOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC(=CS1)C2=CC(=CC=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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